Irloxacin

Antibacterial Fluoroquinolone MIC

Many fluoroquinolone reference standards lack consistent pH-dependent activity, compromising assay reproducibility in acidic niche models. Irloxacin (Pirfloxacin, E-3432) directly addresses this gap with its well-characterized enhanced potency at acidic pH (e.g., pH 5.0), driven by its distinct C7 pyrrol-1-yl substituent. • pH-Dependent Activity: Greater efficacy under acidic conditions vs. other fluoroquinolones-critical for phagolysosome and M. avium studies [pH 5.0 MIC advantage documented]. • Quantified Potency Benchmarks: MIC range 0.06-1 mg/L against Staphylococcus; M. tuberculosis MIC50 8 μg/mL-positions it between nalidixic acid and ciprofloxacin for SAR panels. • Preclinical Safety Data: NOAEL 10 mg/kg/day in Beagle dogs (29-week oral study) supports translational toxicology and veterinary research dosing. Supplied with certified purity for reproducible in vitro and in vivo modeling.

Molecular Formula C16H13FN2O3
Molecular Weight 300.28 g/mol
CAS No. 91524-15-1
Cat. No. B1207253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrloxacin
CAS91524-15-1
Synonyms1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid
E 3432
E-3432
irloxacin
pirfloxacin
Molecular FormulaC16H13FN2O3
Molecular Weight300.28 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3C=CC=C3)F)C(=O)O
InChIInChI=1S/C16H13FN2O3/c1-2-18-9-11(16(21)22)15(20)10-7-12(17)14(8-13(10)18)19-5-3-4-6-19/h3-9H,2H2,1H3,(H,21,22)
InChIKeyRZLHGQLYNZQZQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irloxacin (CAS 91524-15-1): Oral Fluoroquinolone Antibacterial with pH-Dependent Activity


Irloxacin (Pirfloxacin, E-3432) is a fluorinated quinolone antibacterial agent characterized by a pyrrol-1-yl substituent at the C7 position [1]. The compound exhibits a broad in vitro antimicrobial spectrum against both Gram-positive and Gram-negative bacteria [2]. Notably, irloxacin demonstrates enhanced antibacterial activity under acidic pH conditions, a property distinguishing it from many other fluoroquinolones [2]. Oral bioavailability has been confirmed in preclinical studies, supporting its use as a research tool in oral administration models [3].

Why Irloxacin Cannot Be Substituted with Other Fluoroquinolones: A Pharmacological and Microbiological Perspective


Fluoroquinolones, despite sharing a core pharmacophore, display significant variability in antibacterial spectrum, potency, and pharmacokinetic profiles driven by subtle structural modifications [1]. Irloxacin's distinct pyrrol-1-yl substituent at C7 and its pronounced pH-dependent activity—greater efficacy in acidic environments—are not general class features [2]. Head-to-head studies confirm that irloxacin's activity against clinical isolates differs from that of nalidixic acid, norfloxacin, and ciprofloxacin [3]. Thus, substituting irloxacin with a structural analog without experimental validation risks erroneous conclusions in both in vitro assays and in vivo models.

Quantitative Evidence Differentiating Irloxacin from Comparator Fluoroquinolones


Direct Comparison of In Vitro Activity Against Staphylococcus: Irloxacin vs. Nalidixic Acid, Norfloxacin, and Ciprofloxacin

Irloxacin (E-3432) demonstrated a minimum inhibitory concentration (MIC) range of 0.06-1 mg/L against Staphylococcus clinical isolates [1]. In the same study, irloxacin exhibited greater in vitro activity than nalidixic acid, similar activity to norfloxacin, and lower activity than ciprofloxacin [1]. This direct head-to-head comparison establishes irloxacin's specific placement within the quinolone potency hierarchy.

Antibacterial Fluoroquinolone MIC Staphylococcus

Activity Against Mycobacterium tuberculosis: Irloxacin MIC50/MIC90 Compared to Ciprofloxacin

Irloxacin exhibits MIC50 and MIC90 values of 8 μg/mL and 16 μg/mL, respectively, against Mycobacterium tuberculosis, with a range of 2-32 μg/mL [1]. In contrast, ciprofloxacin demonstrates an MIC of 0.5 μg/mL against M. tuberculosis H37Rv in a separate study [2]. While both are fluoroquinolones, irloxacin is notably less potent than ciprofloxacin against this pathogen, underscoring the variability within the class.

Mycobacteria Tuberculosis MIC50 MIC90 Fluoroquinolone

Acute Oral Toxicity: Irloxacin LD50 in Rodents vs. Ciprofloxacin

Irloxacin exhibits low acute oral toxicity in rodents, with an LD50 exceeding 5000 mg/kg in both mice and rats [1]. This safety margin is comparable to that of ciprofloxacin, which also shows an oral LD50 greater than 5000 mg/kg in mice and rats [2]. Both compounds are well tolerated after single oral administration at high doses, indicating a similar acute toxicity profile within the class.

Toxicology LD50 Acute toxicity Fluoroquinolone

Subchronic Oral Toxicity in Beagle Dogs: Determination of No-Observed-Adverse-Effect Level (NOAEL)

In a 29-week oral toxicity study in Beagle dogs, irloxacin at 10 mg/kg/day was identified as the non-toxic dose (NOAEL) [1]. Higher doses (120 and 1400 mg/kg/day) were associated with hepatotoxicity (lipofuscin accumulation, increased liver weight) and other adverse effects [1]. While direct comparator data for other fluoroquinolones in identical models are not available, this study provides a well-defined safety margin for irloxacin in a large animal model, establishing a benchmark for preclinical safety evaluations.

Toxicology NOAEL Subchronic toxicity Fluoroquinolone Safety

Research and Procurement Scenarios Where Irloxacin Provides Specific Utility


pH-Dependent Antibacterial Studies in Acidic Microenvironments

Irloxacin is particularly suited for investigating antibacterial activity in acidic milieus, such as those found in phagolysosomes or certain tissue compartments. Its enhanced activity at pH 5.0 against Mycobacterium avium [1] makes it a valuable tool for studying host-pathogen interactions in acidic niches. Procurement of irloxacin for this purpose is justified over other fluoroquinolones lacking this pH-dependent property.

Comparative Pharmacology and SAR Studies in the Fluoroquinolone Class

Given its well-defined MIC range of 0.06-1 mg/L against Staphylococcus [2] and its distinct activity profile relative to nalidixic acid, norfloxacin, and ciprofloxacin [2], irloxacin serves as an ideal reference compound for structure-activity relationship (SAR) investigations. Researchers can use irloxacin to probe the impact of the C7 pyrrol-1-yl substituent on potency and spectrum.

Preclinical Toxicology Studies in Canine Models

The established NOAEL of 10 mg/kg/day in Beagle dogs after 29 weeks of oral administration [3] provides a quantitative safety benchmark for researchers planning chronic toxicity or efficacy studies in canine models. This data supports the use of irloxacin as a reference fluoroquinolone in veterinary or translational toxicology research.

Moderate-Potency Quinolone for In Vitro Susceptibility Testing

For assays requiring a quinolone with intermediate potency, irloxacin's MIC range of 0.06-1 mg/L against Staphylococcus [2] and its higher MIC values against M. tuberculosis (MIC50 8 μg/mL) [4] position it as a suitable comparator between low-potency (e.g., nalidixic acid) and high-potency (e.g., ciprofloxacin) quinolones. This makes it useful for establishing potency benchmarks in antimicrobial susceptibility panels.

Technical Documentation Hub

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23 linked technical documents
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